molecular formula C9H14ClF2NO2 B2670031 2-Chloro-1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]propan-1-one CAS No. 2105618-67-3

2-Chloro-1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]propan-1-one

Cat. No.: B2670031
CAS No.: 2105618-67-3
M. Wt: 241.66
InChI Key: VWOXWSZEQCGPSK-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]propan-1-one is a chemical compound that features a morpholine ring substituted with a difluoromethyl group and a chloro-propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]propan-1-one typically involves the reaction of 2-chloro-1-propanone with 2-(difluoromethyl)-2-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]propan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted morpholine derivatives.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2-Chloro-1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use. The difluoromethyl group is known to enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[2-(trifluoromethyl)-2-methylmorpholin-4-yl]propan-1-one
  • 2-Chloro-1-[2-(fluoromethyl)-2-methylmorpholin-4-yl]propan-1-one
  • 2-Chloro-1-[2-(methyl)-2-methylmorpholin-4-yl]propan-1-one

Uniqueness

2-Chloro-1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]propan-1-one is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClF2NO2/c1-6(10)7(14)13-3-4-15-9(2,5-13)8(11)12/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOXWSZEQCGPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOC(C1)(C)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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